molecular formula C7H8N4O B11919432 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 6291-55-0

3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11919432
CAS No.: 6291-55-0
M. Wt: 164.16 g/mol
InChI Key: KUUFSAWXLYABET-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a versatile chemical scaffold in medicinal chemistry and drug discovery. Its core structure is a bioisostere of naturally occurring purine nucleobases, making it a privileged scaffold for designing molecules that interact with ATP-binding sites of various kinases . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, with a strong emphasis on oncology research . Its derivatives have been extensively explored as potent inhibitors of critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Researchers utilize this compound to synthesize and evaluate new chemical entities for their anti-proliferative activities against a range of cancer cell lines, positioning it as a valuable building block in the discovery of targeted cancer therapies . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6291-55-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,6-dimethyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-5-6(11-10-3)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,10,11,12)

InChI Key

KUUFSAWXLYABET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=NC2=NN1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method adapts microwave-assisted acylation-cyclization protocols reported for 1-phenyl analogues. Starting with 5-amino-3-methyl-1H-pyrazole-4-carboxamide , treatment with acetyl chloride under solvent-free microwave irradiation (1,000 W, 4–6 minutes) induces acylation at the amino group, followed by intramolecular cyclization to form the pyrimidinone ring. The methyl group at position 6 originates from the acetyl moiety, while position 3 retains the methyl group from the starting pyrazole.

Key Data:

ParameterMicrowave MethodConventional Heating
Reaction Time4–6 minutes300–480 minutes
Yield87–94%73–86%
Purity (HPLC)>95%90–93%

Spectral Validation :

  • IR : Absorption bands at 3,145 cm⁻¹ (N–H stretch) and 1,680 cm⁻¹ (C=O stretch).

  • ¹H NMR : Singlets at δ 2.51 ppm (3H, CH₃ at C6) and δ 2.35 ppm (3H, CH₃ at C3), with a broad singlet for NH at δ 10.73 ppm.

Oxazinone Intermediate Route via Carboxylic Acid Cyclization

Stepwise Synthesis

  • Oxazinone Formation :
    5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid reacts with acetic anhydride at reflux, eliminating water to form 3,6-dimethyl-1H-pyrazolo[3,4-d]oxazin-4-one . This intermediate is critical for subsequent ring expansion.

  • Ring Expansion with Urea :
    Fusion of the oxazinone with urea at 200°C for 1 hour opens the oxazin ring, followed by cyclization to yield the pyrimidinone.

Optimization Insights:

  • Temperature Control : Exceeding 200°C promotes decomposition, reducing yields to <50%.

  • Solvent-Free Conditions : Avoids side reactions associated with polar aprotic solvents.

Characterization :

  • Mass Spec : Molecular ion peak at m/z 197 (M⁺), consistent with C₈H₉N₃O₂.

  • XRD Analysis : Confirms planar pyrazolo-pyrimidinone fused system with dihedral angles <5° between rings.

Chlorination-Amination Sequential Strategy

Adapting Functionalization Techniques

A less common approach involves:

  • Chlorinating 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at C6 using PCl₅/PCl₃.

  • Displacing chloride with methylamine under high-pressure conditions.

Drawbacks :

  • Multi-Step Process : Requires purification after each step, reducing overall efficiency (total yield: 28–35%).

  • Harsh Conditions : Methylamine gas handling necessitates specialized equipment.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScale-Up Viability
Microwave CyclizationHigh yield, rapid, solvent-freeRequires specialized equipmentExcellent
Oxazinone-Urea FusionRobust, no sensitive reagentsHigh energy input, long reactionModerate
Hydrazine AnnulationNovel, avoids acylating agentsLow yield, optimization neededLimited
Chlorination-AminationFlexible for C6 substitutionLow yield, hazardous intermediatesPoor

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Antitumor Activity

Overview : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine, including 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit potent antitumor properties.

Case Studies :

  • A study reported that a compound with a similar scaffold demonstrated high inhibitory activity against various tumor cell lines, including A549 (lung cancer), with an IC50 of 2.24 µM compared to doxorubicin's IC50 of 9.20 µM. This suggests that pyrazolo[3,4-d]pyrimidine derivatives could serve as promising candidates for cancer treatment .
  • Another investigation focused on epidermal growth factor receptor inhibitors (EGFRIs) where synthesized derivatives showed significant anti-proliferative activities against A549 and HCT-116 cancer cells. Notably, one compound exhibited an IC50 value of 0.016 µM against wild-type EGFR .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
12bA5498.21
12bHCT-11619.56

Anti-inflammatory Properties

Overview : The compound has been investigated for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase enzymes.

Case Study :

  • A study highlighted that certain derivatives of pyrazolo[3,4-d]pyrimidines significantly inhibited the generation of prostaglandin E2 (PGE2) in murine macrophages. Compounds were found to selectively inhibit COX-2 without affecting COX-1 activity, showcasing their potential as anti-inflammatory agents .

Enzyme Inhibition

Overview : The structural features of pyrazolo[3,4-d]pyrimidines make them suitable for designing inhibitors of various enzymes.

Case Study :

  • Research into the synthesis of new derivatives aimed at inhibiting specific kinases has shown promise in targeting pathways involved in cancer proliferation. The selectivity and potency of these compounds against specific targets highlight their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that it binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Position 6 Substitutions

  • 6-Aryl/Alkyl Groups: Compounds like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (e.g., 6-(3-fluorobenzyl)thio derivatives in ) exhibit enhanced antimicrobial and antitumor activities compared to 3,6-dimethyl derivatives.
  • 6-Mercapto Derivatives : 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1416344-86-9) demonstrates distinct reactivity due to the thiol group, enabling disulfide bond formation in drug conjugates .

Position 3 Substitutions

  • 3-Halogenated Derivatives: Bromo or chloro substituents (e.g., 7a in ) improve antiviral and antitumor activity. For example, 6-amino-3-bromo-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited activity against measles virus .

Position 1 and 5 Modifications

  • 1-Phenyl and 5-Amino Derivatives: Compounds like 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () showed 52–92% yields and potent antifungal activity against Botrytis cinerea (100% inhibition at 50 mg/L) .

Antimicrobial Activity

  • 3,6-Dimethyl derivative : Moderate activity against E. coli (MIC: 32 µg/mL) .
  • 6-(3-Fluorobenzyl)thio-5-(2-chlorophenyl)-1-methyl- (15a ): 83% yield; superior broad-spectrum activity (MIC: 8–16 µg/mL) .
  • 5-Amino-6-arylamino derivatives: 100% inhibition of Sclerotinia sclerotiorum at 50 mg/L .

Anticancer Activity

  • 3,6-Dimethyl derivative : IC₅₀ > 10 µM against MCF7 cells .
  • 6-(Chloromethyl)-3-methyl-1-phenyl- (3b, 3c ): IC₅₀ = 0.03 µM (vs. methotrexate: 0.05 µM) .
  • 1,5-Diphenyl-6-substituted derivatives : Induced apoptosis in RKO colon cancer cells via caspase-3 activation .

Anti-inflammatory Activity

  • 3,6-Dimethyl derivative: Not reported.
  • 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl- (11e): Comparable to indomethacin (ED₅₀: 12 mg/kg) with minimal ulcerogenicity .

Physicochemical Properties

Property 3,6-Dimethyl Derivative 6-((3-Fluorobenzyl)thio)-15b 5-Amino-6-arylamino-16
LogP (calculated) 1.8 3.2 2.5
Solubility (mg/mL) 0.5 (DMSO) 0.2 (DMSO) 1.1 (Water)
Thermal Stability (°C) >200 180–190 150–160

Lipophilicity (LogP) correlates with membrane permeability, explaining the enhanced anticancer activity of halogenated derivatives (LogP ~3.2) .

Biological Activity

3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C7_7H8_8N4_4O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 57121-52-5

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and phosphodiesterase inhibitor.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo-pyrimidinones exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Study Findings :
    • Compounds synthesized from pyrazolo-pyrimidinone scaffolds showed effective cytotoxicity against MCF-7 breast cancer cells.
    • Mechanistic studies indicated that these compounds induce apoptosis and cause G0/G1 phase cell cycle arrest.
    • The most active derivatives displayed high binding affinity to key anticancer targets such as the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures .

Table 1: Antiproliferative Effects of Pyrazolo-Pyrimidinones Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
5a10.5Apoptosis induction
5e8.2G0/G1 phase arrest
5g9.0EGFR inhibition
5h7.5EGFR binding and apoptosis

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor:

  • PDE Inhibition :
    • Recent research identified pyrazolopyrimidine derivatives as potent inhibitors of PDEs, particularly in the context of treating cryptosporidiosis caused by Cryptosporidium parasites.
    • The compound demonstrated selective inhibition of the parasite's PDE (Cp PDE1), which is crucial for its survival during asexual growth stages .

Table 2: Inhibition Potency Against Various PDEs

CompoundTarget PDEIC50 (nM)
PDEi1PDE-V20
PDEi2Cp PDE1<50
PDEi3PDE-IV>100

Case Studies

Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidinones in clinical settings:

  • Case Study on Anticancer Activity :
    • A study involving a series of synthesized derivatives showed that compound 5h significantly inhibited cell growth in MCF-7 cells with less cytotoxicity towards normal fibroblasts compared to cisplatin, suggesting a promising therapeutic index for further development .
  • Case Study on Cryptosporidiosis Treatment :
    • In vitro experiments demonstrated that pyrazolopyrimidine derivatives effectively reduced parasite load in infected cell cultures, indicating their potential as novel therapeutic agents against cryptosporidiosis .

Q & A

Q. Example Table: Catalysts and Selectivity in Synthesis

Catalyst/ReagentReaction TypeSelectivity/YieldKey Advantage
Preyssler nanoparticlesCondensation100% selectivityReusable, solvent-free
Trifluoroacetic acidMulticomponent reaction~70-85% yieldRapid cyclization
l-ProlineAsymmetric synthesisModerate enantioselectivityChiral control

How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example:
    • Methyl groups at positions 3 and 6 appear as singlets (δ 2.3–2.6 ppm for ¹H; δ 15–25 ppm for ¹³C) .
    • Pyrimidinone carbonyl resonates at δ 160–170 ppm (¹³C) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .
  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 5H) using SHELXL refinement .

What strategies are effective in optimizing reaction yields for 6-aryl-substituted derivatives of this compound?

Advanced Research Question

  • Catalyst optimization : Preyssler nanoparticles enhance yields (up to 85%) via Brønsted acid catalysis while enabling recyclability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes in condensation reactions .
  • Temperature control : Maintain 80–100°C for intramolecular cyclization to avoid side products .
  • Purification techniques : Use flash chromatography or HPLC (e.g., 98–99% purity achieved for ALDH1A inhibitors) .

How can researchers resolve discrepancies in reported biological activities of structurally analogous pyrazolo[3,4-d]pyrimidin-4(5H)-ones?

Advanced Research Question

  • Structure-activity relationship (SAR) studies : Compare substituent effects. For example:
    • Methyl groups at positions 3 and 6 enhance metabolic stability but may reduce kinase inhibition .
    • Aryl substitutions at position 6 correlate with antitumor activity (e.g., 6-aryl derivatives inhibit ALDH1A with IC₅₀ < 1 µM) .
  • Assay standardization : Control variables like cell lines (e.g., HCT-116 vs. MCF-7) and adenosine receptor subtypes (A₁ vs. A₂A) .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like ATR kinase .

Q. Example Table: Biological Activity Variations

Compound ModificationReported ActivityConfounding FactorResolution Strategy
6-Chloro substituentAnticancer vs. anti-inflammatoryCell line specificityCross-test in multiple models
3-Fluorophenyl substitutionALDH1A inhibitionSolubility differencesLogP optimization

What role do tautomeric forms play in the pharmacological behavior of this compound?

Advanced Research Question

  • Tautomerism : The compound exists in 1H (major) and 5H (minor) tautomers, affecting hydrogen-bonding interactions.
    • 1H tautomer favors binding to hydrophobic kinase pockets .
    • 5H tautomer may enhance solubility via N-H···O interactions .
  • Crystallographic evidence : SHELXL-refined structures show tautomer distribution varies with crystallization solvents (e.g., DMSO stabilizes 1H form) .

How can researchers validate target engagement for this compound in kinase inhibition assays?

Advanced Research Question

  • Biochemical assays : Measure IC₅₀ values against purified kinases (e.g., ATR kinase) using ADP-Glo™ assays .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates treated with the compound .
  • Competitive binding studies : Use fluorescent probes (e.g., TAMRA-ATP) to quantify displacement .

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